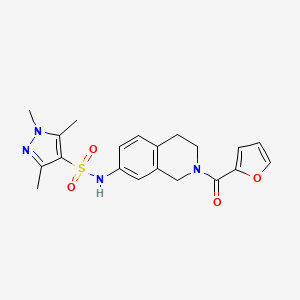

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Description

N-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a structurally complex sulfonamide derivative combining a tetrahydroisoquinoline core with a furan-carbonyl substituent and a 1,3,5-trimethylpyrazole sulfonamide moiety. The tetrahydroisoquinoline scaffold is associated with alkaloid-like bioactivity, while the pyrazole sulfonamide group is a common pharmacophore in enzyme inhibitors .

Properties

IUPAC Name |

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1,3,5-trimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4S/c1-13-19(14(2)23(3)21-13)29(26,27)22-17-7-6-15-8-9-24(12-16(15)11-17)20(25)18-5-4-10-28-18/h4-7,10-11,22H,8-9,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNRWNABPQYGAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of a furan ring and a tetrahydroisoquinoline moiety along with a pyrazole sulfonamide structure. This configuration suggests potential interactions with various biological targets, such as enzymes and receptors.

| Component | Structure/Description |

|---|---|

| Furan Ring | Contributes to π-π stacking interactions |

| Tetrahydroisoquinoline | Implicates in binding to biological macromolecules |

| Pyrazole Sulfonamide | Enhances solubility and potential bioactivity |

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets through various mechanisms:

- Enzyme Inhibition : The furan and tetrahydroisoquinoline components can engage in hydrogen bonding and π-π stacking with the active sites of enzymes. This interaction may lead to the inhibition or modulation of enzymatic activity.

- Receptor Binding : The structural features allow for binding to specific receptors, potentially influencing signaling pathways related to various diseases .

Biological Activities

Recent studies have highlighted several biological activities associated with pyrazole derivatives, including:

- Anti-inflammatory Effects : Pyrazole compounds have been shown to exhibit anti-inflammatory properties, making them candidates for treating conditions like arthritis .

- Anticancer Potential : Some derivatives demonstrate cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents .

- Antimicrobial Activity : The compound may also possess antimicrobial properties, offering avenues for research into new antibiotics.

Case Study 1: Enzyme Inhibition

A study examined the inhibitory effects of similar pyrazole compounds on cyclooxygenase (COX) enzymes. Results indicated that modifications in the chemical structure significantly influenced the potency of enzyme inhibition. The presence of the sulfonamide group was crucial for enhancing binding affinity .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that derivatives of this compound exhibited significant cytotoxicity. The mechanism was attributed to apoptosis induction mediated by the activation of caspases.

Case Study 3: Antimicrobial Testing

Research conducted on various microbial strains revealed that compounds similar to this compound showed promising antimicrobial activity. The minimum inhibitory concentrations (MICs) were determined for several strains, suggesting potential therapeutic applications in infectious diseases.

Scientific Research Applications

Structural Characteristics

The compound features a furan-2-carbonyl group linked to a tetrahydroisoquinoline moiety and a sulfonamide group. Its molecular formula is with a molecular weight of approximately 432.49 g/mol. The intricate arrangement of these functional groups contributes to its potential interactions with biological targets, making it a candidate for various pharmacological applications.

Biological Activities

Research indicates that compounds with similar structural motifs often exhibit significant biological activities. N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide may possess diverse pharmacological properties including:

- Antiproliferative Activity : Preliminary studies suggest that derivatives of pyrazole sulfonamides can inhibit cell proliferation in various cancer cell lines .

- Antimicrobial Properties : Compounds in this class have been evaluated for their antibacterial and antifungal activities. For instance, pyrazole sulfonamides have shown effectiveness against specific pathogenic strains .

- Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties which could be beneficial in treating inflammatory diseases .

Case Studies

Several case studies have documented the therapeutic potential of similar compounds:

- Anticancer Studies : A study demonstrated that pyrazole derivatives exhibited significant cytotoxic effects against U937 cells with half-maximal inhibitory concentrations (IC50) indicating potential for further development as anticancer agents .

- Antibacterial Evaluation : Research on structurally related sulfonamides revealed their effectiveness in inhibiting bacterial growth in vitro, suggesting a pathway for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Substituent-Driven Structural Variations

Key Observations :

- The furan-2-carbonyl group introduces electron-rich aromaticity, contrasting with electron-withdrawing substituents (e.g., dichlorophenyl in Compound 26) that may alter receptor binding .

- Unlike urea-linked sulfonamides (e.g., Compounds 24, 26), the target compound lacks a urea bridge, which could reduce hydrogen-bonding interactions but improve metabolic stability .

Physicochemical Properties

Analysis :

Target Compound Hypotheses :

- The tetrahydroisoquinoline moiety may confer neuroactivity (e.g., opioid receptor modulation), while the sulfonamide group could inhibit metalloenzymes.

- Lack of urea/amide linkages (vs. –3 compounds) might reduce off-target interactions in biological systems.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

- Answer: The synthesis involves multi-step reactions, including coupling of the tetrahydroisoquinoline core with the furan-2-carbonyl group, followed by sulfonamide formation. Key steps include:

- Amide coupling: Use of dichloromethane as a solvent and triethylamine as a base to facilitate nucleophilic acyl substitution .

- Sulfonylation: Reaction of the amine intermediate with 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride under controlled pH (7–8) to avoid side reactions .

- Purification: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization from ethanol to achieve >95% purity .

- Optimization: Reaction temperatures (0–25°C for sulfonylation) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) are critical. Monitor via TLC and adjust reaction times (4–12 hours) based on intermediate stability .

Q. Which spectroscopic techniques are most reliable for confirming the compound’s structure and purity?

- Answer:

- NMR (¹H and ¹³C): Assign peaks for the tetrahydroisoquinoline protons (δ 2.8–4.1 ppm), furan carbonyl (δ 165–170 ppm), and sulfonamide NH (δ 8.2–8.5 ppm). Discrepancies in integration ratios indicate impurities .

- IR spectroscopy: Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and furan C=O (1700 cm⁻¹) .

- Mass spectrometry (HRMS): Validate molecular weight (e.g., calculated m/z 484.17 for C₂₂H₂₃N₃O₄S) and isotopic patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Answer: Discrepancies often arise from:

- Assay variability: Standardize protocols (e.g., MIC assays for antimicrobial activity using fixed inoculum sizes and incubation times) .

- Solubility issues: Use DMSO stock solutions (<1% v/v) with surfactants (e.g., Tween-80) to prevent aggregation in aqueous buffers .

- Off-target effects: Perform counter-screening against related enzymes (e.g., carbonic anhydrase isoforms for sulfonamide off-target inhibition) .

Q. What computational methods are effective in predicting the compound’s binding affinity to biological targets?

- Answer:

- Molecular docking: Use AutoDock Vina with crystal structures of target enzymes (e.g., bacterial dihydrofolate reductase) to model interactions with the sulfonamide and furan groups .

- MD simulations: Run 100-ns simulations in GROMACS to assess stability of the ligand-enzyme complex, focusing on hydrogen bonds between the sulfonamide NH and catalytic residues .

- QSAR modeling: Corrogate substituent effects (e.g., methyl groups on pyrazole) with bioactivity data to prioritize analogs for synthesis .

Q. How can researchers optimize the compound’s solubility and bioavailability without compromising activity?

- Answer:

- Salt formation: Prepare sodium or meglumine salts of the sulfonamide to enhance aqueous solubility (>2 mg/mL in PBS) .

- Prodrug design: Introduce ester groups on the furan ring (hydrolyzed in vivo) to improve membrane permeability .

- Co-crystallization: Use co-solvents like polyethylene glycol (PEG-400) to stabilize amorphous solid dispersions .

Key Challenges and Future Directions

- Stereochemical control: The tetrahydroisoquinoline core may form racemic mixtures; chiral HPLC (Chiralpak AD-H column) is required to isolate enantiomers for activity studies .

- Metabolic stability: Phase I metabolites (e.g., furan ring oxidation) identified via LC-MS/MS in liver microsomes suggest structural modifications to block CYP3A4-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.